molecular formula C23H25FN2O3S B2518697 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 898408-71-4

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No. B2518697
M. Wt: 428.52
InChI Key: PGAIJTHQANZJLU-UHFFFAOYSA-N
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Description

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
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Scientific Research Applications

Cycloaddition Reactions and Synthesis of Piperidin-4-ones

Research by Liu et al. (2013) presents a concise route to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones through cycloaddition reactions, highlighting the significance of sulfonylimines in synthesizing complex molecular structures with high stereocontrol (Liu et al., 2013). This methodological approach underscores the potential of utilizing sulfonyl-containing compounds, similar to the query compound, in the synthesis of piperidine derivatives, which are pivotal in medicinal chemistry for their biological activities.

Nucleophilic Fluoroalkylation Reactions

Ni, Zhang, and Hu (2008) explored the nucleophilic fluoroalkylation of α,β-enones, arynes, and activated alkynes with fluorinated sulfones, demonstrating the pivotal role of the hard/soft nature of carbanions in regulating reaction pathways (Ni, Zhang, & Hu, 2008). This study suggests that compounds with fluorobenzyl and sulfonyl motifs, akin to the compound of interest, might be effectively employed in fluoroalkylation reactions, enhancing the synthesis of fluorinated organic molecules with diverse applications in pharmaceuticals and materials science.

Sulfonylation and Functionalization of Aromatic Compounds

A study by Zhang et al. (2018) on the efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water presents a rapid method for sulfonylation, using readily available sulfur sources for good to excellent yields (Zhang et al., 2018). This indicates that sulfonyl groups, similar to those in the target compound, can be strategically incorporated into aromatic systems, offering pathways for the synthesis of sulfonylated indoles with potential applications in drug discovery and development.

Sulfonyl Hydrazones as Enzyme Inhibitors

Research by Abid et al. (2017) discovered sulfonyl hydrazones derived from 3-formylchromone as effective, non-selective inhibitors of monoamine oxidases (MAO-A and MAO-B), with compounds synthesized by simple condensation exhibiting low micro-molar range IC50 values (Abid et al., 2017). This study showcases the therapeutic potential of sulfonyl-containing compounds in the design of enzyme inhibitors, suggesting a possible avenue for the application of the query compound in neuropsychiatric disorder management.

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-17-8-6-7-13-26(17)23(27)15-25-14-22(19-10-3-5-12-21(19)25)30(28,29)16-18-9-2-4-11-20(18)24/h2-5,9-12,14,17H,6-8,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAIJTHQANZJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

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